molecular formula C12H10F3N3OS B2469662 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391863-98-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2469662
M. Wt: 301.29
InChI Key: YTLJSKNIAOOACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of the protein known as heat shock protein 70 (Hsp70), which plays a crucial role in the regulation of cellular stress responses. TFB has shown promising results in various research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases.

Scientific Research Applications

Anticancer Activity

Compounds containing thiadiazole and benzamide groups, similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, have been synthesized and evaluated for their anticancer activity. A study by Tiwari et al. (2017) demonstrated that these compounds exhibited promising activity against human cancer cell lines such as melanoma, leukemia, cervical cancer, and breast cancer. The study also included a molecular docking study to predict the mechanism of action and a computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior (Tiwari et al., 2017).

Spectroscopic and Biological Studies

Another research by Patel et al. (2015) focused on synthesizing novel heterocyclic compounds including derivatives of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. These compounds were characterized by spectroscopic methods and evaluated for their antibacterial and antifungal activities, revealing potential biological applications (Patel, Patel, & Shah, 2015).

Stearoyl-CoA Desaturase-1 Inhibitors

Uto et al. (2009) investigated compounds structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme important in fatty acid metabolism. Their study identified potent compounds with significant inhibitory effects on both murine and human SCD-1, demonstrating potential therapeutic applications in metabolic disorders (Uto et al., 2009).

Fluorescent Compounds and Photophysical Properties

Research by Zhang et al. (2017) involved the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. The study examined the photophysical properties of these compounds, revealing promising characteristics such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Zhang et al., 2017).

Insecticidal Activity

A study by Mohamed et al. (2020) focused on the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives, evaluating their insecticidal activity against cotton leafworm. The results indicated that some of these compounds displayed significant insecticidal activity, suggesting potential applications in pest control (Mohamed et al., 2020).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-2-9-17-18-11(20-9)16-10(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJSKNIAOOACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

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